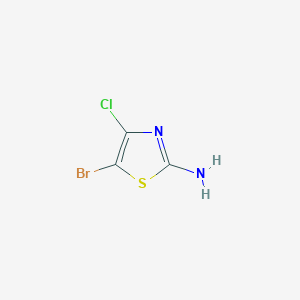

5-Bromo-4-chlorothiazol-2-amine

描述

Significance of Thiazole-Based Scaffolds in Modern Organic Synthesis

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the field of organic and medicinal chemistry. molaid.comnih.gov This structural motif is not merely a synthetic curiosity; it is a recurring feature in a multitude of natural products, including the essential vitamin B1 (thiamine), and a key component in numerous commercially significant molecules. wikipedia.orgnih.gov The inherent aromaticity and the presence of multiple heteroatoms endow thiazoles with unique electronic properties and the ability to engage in a variety of chemical interactions, making them privileged structures in drug discovery. researchgate.net

The versatility of the thiazole scaffold allows for substitutions at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules. This adaptability has led to the incorporation of thiazole rings into a wide array of compounds with diverse applications, including dyes and fungicides. wikipedia.org In the realm of materials science, thiazole-based polymers are also gaining attention for their potential electronic and photophysical properties.

Strategic Importance of Halogenated Aminothiazoles in Synthetic Methodologies

The introduction of halogen atoms onto the aminothiazole scaffold, as seen in 5-Bromo-4-chlorothiazol-2-amine, dramatically expands its synthetic utility. Halogens, such as bromine and chlorine, are exceptionally useful handles for further molecular elaboration through a variety of cross-coupling reactions. These reactions, including the well-established Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability.

The presence of an amino group in conjunction with halogens offers another layer of synthetic versatility. The amino group can act as a directing group, influencing the regioselectivity of further reactions, or it can be functionalized to introduce a wide range of substituents. nih.gov This dual functionality of halogenated aminothiazoles makes them highly valuable building blocks in the construction of complex molecular architectures. The differential reactivity of the C-Br and C-Cl bonds can also be exploited for sequential and site-selective modifications, further enhancing their strategic importance in multi-step syntheses.

Overview of Current Research Trajectories on this compound

While direct and extensive research on this compound is not widely documented in publicly available literature, its structural features suggest several promising avenues for future investigation. The presence of two different halogen atoms at positions 4 and 5, coupled with an amino group at position 2, makes it a highly attractive substrate for synthetic exploration.

Current research on analogous halogenated thiazoles is heavily focused on their application as key intermediates in the synthesis of biologically active compounds and functional materials. For instance, the development of new anticancer agents often involves the use of 2-aminothiazole (B372263) derivatives. nih.gov The structural motifs present in this compound could be leveraged to create novel kinase inhibitors or other targeted therapies.

Furthermore, the field of materials science could benefit from the unique electronic properties of this compound. The combination of electron-withdrawing halogens and an electron-donating amino group on the thiazole ring could lead to interesting photophysical properties, making it a candidate for incorporation into organic light-emitting diodes (OLEDs) or other electronic devices. The reactivity of the C-Br and C-Cl bonds would also allow for the facile attachment of this core to polymer backbones or other molecular frameworks.

Future research will likely focus on the development of efficient and selective synthetic methodologies to functionalize the this compound core. This would involve exploring the differential reactivity of the two halogen atoms in various cross-coupling reactions and investigating the influence of the amino group on these transformations. The synthesis and characterization of novel derivatives based on this scaffold will be crucial in unlocking its full potential in both medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 1174132-80-9 | matrix-fine-chemicals.comaablocks.commoldb.com |

| Molecular Formula | C₃H₂BrClN₂S | matrix-fine-chemicals.commatrix-fine-chemicals.com |

| Molecular Weight | 213.48 g/mol | matrix-fine-chemicals.commatrix-fine-chemicals.com |

| IUPAC Name | 5-bromo-4-chloro-1,3-thiazol-2-amine | matrix-fine-chemicals.com |

| SMILES | [H]N([H])C1=NC(Cl)=C(Br)S1 | matrix-fine-chemicals.commatrix-fine-chemicals.com |

| InChIKey | LUUVFXGAESZXIO-UHFFFAOYSA-N | matrix-fine-chemicals.commatrix-fine-chemicals.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-4-chloro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrClN2S/c4-1-2(5)7-3(6)8-1/h(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUVFXGAESZXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization Strategies for 5 Bromo 4 Chlorothiazol 2 Amine

Amine-Centered Reactivity at the C2-Position

The primary amine at the C2 position is a key site for initial functionalization, allowing for the introduction of diverse substituents through various reactions.

The C2-amino group of the thiazole (B1198619) ring readily undergoes N-acylation with various acylating agents, such as acid chlorides and anhydrides. This reaction is a common strategy to introduce amide functionalities, which can serve as precursors for further transformations or as key structural elements in biologically active molecules. For instance, the reaction with chloroacetyl chloride introduces a reactive handle for subsequent nucleophilic substitutions. nih.govresearchgate.net The reaction is typically performed in a suitable solvent, sometimes with the addition of a base to neutralize the acid byproduct. nih.gov

Table 1: Representative N-Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Chloroacetyl chloride | N-(5-Bromo-4-chlorothiazol-2-yl)-2-chloroacetamide |

| Acetic anhydride | N-(5-Bromo-4-chlorothiazol-2-yl)acetamide |

This table is illustrative, based on common acylation reactions of 2-aminothiazoles.

Beyond acylation, the C2-amino group can be completely replaced, offering a pathway to fully substituted thiazoles. A significant transformation is deaminative chlorination, which converts the C(sp²)–NH₂ bond to a C(sp²)–Cl bond. researchgate.net This modern synthetic method often utilizes a simple pyrylium (B1242799) reagent and an inexpensive chloride source, avoiding the harsh conditions and hazardous intermediates associated with classical Sandmeyer reactions. nih.govnih.gov This method is noted for its broad substrate scope and tolerance of sensitive functional groups, making it applicable to complex heterocyclic systems. researchgate.netchemrxiv.org The successful application of this protocol would transform 5-Bromo-4-chlorothiazol-2-amine into the highly functionalized 2,5-Dibromo-4-chlorothiazole or 5-Bromo-2,4-dichlorothiazole , depending on the halide source, opening up further avenues for cross-coupling reactions.

Halogen-Directed Reactivity at the C4 and C5 Positions

The two halogen atoms at the C4 and C5 positions are prime sites for carbon-carbon and carbon-heteroatom bond formation, primarily through substitution and transition-metal-catalyzed reactions.

Nucleophilic aromatic substitution (SNAr) allows for the replacement of a halogen atom by a nucleophile. masterorganicchemistry.com In heteroaromatic systems like thiazole, the ring's electron-withdrawing nature facilitates this reaction, which proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Generally, the reactivity in SNAr reactions is enhanced by electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In 2,4-dihalosubstituted quinazolines, substitution occurs preferentially at the 4-position. nih.gov By analogy, for this compound, the C4-position is the more likely site for SNAr reactions with nucleophiles like amines, alkoxides, or thiolates, as the chlorine at this position is activated by the ring nitrogen and sulfur atoms.

Table 2: Potential SNAr Reactions at the C4-Position

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Amine | Propylamine | 5-Bromo-N4-propylthiazole-2,4-diamine |

| Alkoxide | Sodium methoxide | 5-Bromo-4-methoxythiazol-2-amine |

This table presents hypothetical products based on established SNAr principles.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. For dihalogenated substrates, regioselectivity is a key consideration. The typical reactivity order for halogens in palladium-catalyzed couplings is I > Br > Cl > F. libretexts.org Consequently, for this compound, these reactions are expected to occur selectively at the more reactive C5-bromo position.

Suzuki Coupling The Suzuki reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org It is widely used to form biaryl and vinyl-aryl structures. libretexts.org The reaction of this compound with various aryl or heteroaryl boronic acids would yield 5-aryl-4-chlorothiazol-2-amine derivatives, leaving the C4-chloro and C2-amino groups available for subsequent modifications.

Table 3: Representative Suzuki Cross-Coupling Reactions

| Boronic Acid | Catalyst/Base System (Typical) | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Chloro-5-phenylthiazol-2-amine |

| Pyridine-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Chloro-5-(pyridin-3-yl)thiazol-2-amine |

This table is illustrative of typical Suzuki reaction outcomes.

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.org This reaction is highly effective for introducing alkynyl moieties. Applied to this compound, it would selectively produce 5-alkynyl-4-chlorothiazol-2-amines. organic-chemistry.org

Table 4: Representative Sonogashira Cross-Coupling Reactions

| Alkyne | Catalyst/Co-catalyst/Base (Typical) | Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 4-Chloro-5-(phenylethynyl)thiazol-2-amine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Et₃N | 5-((Trimethylsilyl)ethynyl)-4-chlorothiazol-2-amine |

This table is illustrative of typical Sonogashira reaction outcomes.

Heck Coupling The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and a base, to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction would also be expected to proceed at the C5-bromo position, allowing for the introduction of vinyl groups. In some cases, protection of the C2-amino group may be necessary to prevent side reactions or catalyst deactivation. researchgate.net

Table 5: Representative Heck Cross-Coupling Reactions

| Alkene | Catalyst/Base System (Typical) | Product |

|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ / Et₃N | (E)-4-Chloro-5-styrylthiazol-2-amine |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ / K₂CO₃ | (E)-Butyl 3-(2-amino-4-chlorothiazol-5-yl)acrylate |

This table is illustrative of typical Heck reaction outcomes.

Synthesis of Poly-substituted and Fused Thiazole Derivatives

The multiple reactive sites on this compound make it an excellent starting point for the synthesis of complex, poly-substituted thiazoles and fused heterocyclic systems. Through sequential and regioselective manipulation of the amine and halogen groups, a variety of bicyclic and polycyclic structures can be constructed. For example, a Sonogashira coupling at C5 followed by an intramolecular cyclization involving the C2-amine could lead to thiazolo[2,3-c]pyridazines or related fused systems. Similarly, functionalization of the C2-amine followed by an intramolecular reaction with one of the halogenated positions can yield fused rings. This strategy is valuable in medicinal chemistry for creating novel scaffolds, such as thiazolo[4,5-g]quinazolines or thiazolo[4,5-d] nih.govresearchgate.netfrontiersin.orgtriazoles. rsc.orgmdpi.com

Stereochemical Control and Regiochemical Outcomes in Derivatization

The precise control over the arrangement of atoms in three-dimensional space (stereochemistry) and the selective reaction at specific positions on the thiazole ring (regiochemistry) are critical for the synthesis of well-defined derivatives of this compound. Research in this area explores various synthetic methodologies to achieve high selectivity.

One of the significant challenges in the functionalization of related aminothiazoles is managing the reactivity of the different positions on the heterocyclic ring. For instance, in the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles from 2,4-dibromothiazole, regioselective cross-coupling reactions are employed. nih.gov This approach allows for the sequential and controlled introduction of substituents. Alkyl or aryl groups can be introduced at the C2 position via a Pd(0)-catalyzed cross-coupling with organozinc halides. nih.gov Subsequently, a bromo-lithium exchange at the C4 position, followed by transmetalation, enables a second cross-coupling reaction. nih.gov These principles can be extrapolated to the functionalization of this compound, suggesting that the differential reactivity of the C-Br and C-Cl bonds, along with the C-NH2 group, can be exploited for regioselective modifications.

The "halogen dance" rearrangement is another fascinating example of a regiochemical transformation observed in brominated thiazoles. nih.gov This rearrangement, typically facilitated by a strong base like lithium diisopropylamide (LDA), can lead to the migration of a bromine atom from one position to another on the thiazole ring. nih.gov For example, a protected 2-amino-5-bromothiazole can be rearranged to a 2-amino-4-bromothiazole. nih.gov This process is thought to proceed through a thermodynamically preferred dianion intermediate. nih.gov Such a rearrangement could be a potential synthetic route to control the substitution pattern of this compound derivatives.

When it comes to stereochemical control, the introduction of chiral centers is a key objective, particularly for applications in medicinal chemistry. One established method for creating chiral thiazole-containing compounds is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) with an α-haloketone. nih.gov By using a chiral α-haloketone or by starting with a chiral amine to form the thiourea, it is possible to introduce stereocenters into the final thiazole derivative. A solid-phase approach has been developed for the synthesis of chiral polyaminothiazoles, demonstrating that this method can be robust and lead to products with good yield and purity. nih.gov The reduction of amide bonds in resin-bound peptides to form chiral polyamines, which are then converted to polythioureas and cyclized with α-haloketones, showcases a strategy to build complex chiral molecules based on the thiazole scaffold. nih.gov

The acylation of the 2-amino group is a common functionalization strategy. However, direct acylation of related 2-amino-4-halothiazoles can be challenging, often resulting in low yields and complex reaction mixtures. nih.gov To overcome this, a protection strategy using a tert-Butoxycarbonyl (Boc) group on the amino function can be employed. The Boc-protected intermediate is more stable and can undergo subsequent functionalization reactions with greater control. nih.gov For instance, acylation with reagents like O-acetylsalicyloyl chloride can be performed on the protected amine, followed by a mild deprotection step to yield the desired N-acylated product in high yield. nih.gov

Below is a summary of regioselective reactions and their outcomes in the context of halogenated thiazoles, which provides a framework for potential transformations of this compound.

| Reaction Type | Reagents and Conditions | Substrate | Product | Regiochemical Outcome |

| Halogen Dance Rearrangement | i) LiNPr2i, THF, 0–10 °C | 2-(Boc-amino)-5-bromothiazole | 2-(Boc-amino)-4-bromothiazole | Migration of bromine from C5 to C4. nih.gov |

| Negishi Cross-Coupling | R-ZnX, Pd(0) catalyst | 2,4-dibromothiazole | 2-substituted-4-bromothiazole | Selective substitution at the more reactive C2 position. nih.gov |

| Stille Cross-Coupling | R-SnBu3, Pd(0) catalyst | 4-bromo-2-substituted-thiazole | 2,4-disubstituted-thiazole | Substitution at the C4 position. nih.gov |

| Acylation | O-acetylsalicyloyl chloride, Et3N, THF | 2-amino-4-bromothiazole | Mixture of products | Low yield and lack of selectivity in direct acylation. nih.gov |

| Acylation with Protection | 1) TFA, CH2Cl2 2) O-acetylsalicyloyl chloride | 2-(Boc-amino)-4-bromothiazole | N-(4-bromothiazol-2-yl) derivative | High yield and selective acylation of the amino group. nih.gov |

Furthermore, the synthesis of chiral thiazoles can be achieved through methods like the Hantzsch synthesis, as detailed in the following table.

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

| 1. Amide Reduction | Borane-THF | Resin-bound diamines | Creation of chiral amine precursors. nih.gov |

| 2. Thiourea Formation | Fmoc-isothiocyanate | Resin-bound di-thioureas | Formation of the key intermediate for thiazole synthesis. nih.gov |

| 3. Thiazole Ring Formation | α-halogenoketones, 70°C | Resin-bound diaminothiazoles | Cyclization to form the thiazole ring. nih.gov |

| 4. Cleavage | TFA in DCM | Chiral polyaminothiazoles | Release of the final chiral product from the solid support. nih.gov |

These examples from related systems highlight the strategies available for the controlled derivatization of this compound, emphasizing the importance of reaction conditions and the use of protecting groups to achieve desired regiochemical and stereochemical outcomes.

Advanced Applications of 5 Bromo 4 Chlorothiazol 2 Amine Derivatives As Molecular Building Blocks

Strategic Utility in Complex Heterocyclic Synthesis

The unique substitution pattern of 5-bromo-4-chlorothiazol-2-amine, featuring two different halogen atoms and an amino group on the thiazole (B1198619) core, makes it a highly valuable precursor for the construction of more complex molecular frameworks. The differential reactivity of the bromine and chlorine atoms, along with the nucleophilic character of the amino group, allows for selective and sequential chemical transformations.

Scaffold for Novel Fused Heterocyclic Systems

The 2-aminothiazole (B372263) moiety is a fundamental structural unit in a vast array of biologically active compounds. Derivatives of this compound can serve as a foundational scaffold for the synthesis of novel fused heterocyclic systems. The presence of multiple reaction sites on the thiazole ring enables the annulation of additional rings, leading to the creation of polycyclic structures with potential therapeutic applications. For instance, the Hantzsch thiazole synthesis, a classic method involving the reaction of α-haloketones with thiourea (B124793), provides a versatile route to substituted thiazoles. nih.gov This fundamental reaction can be adapted to use derivatives of this compound as starting materials for more complex, fused systems. The amino group can be acylated or engaged in condensation reactions, while the halogen atoms can participate in cross-coupling reactions, such as the Suzuki coupling, to introduce further complexity. nih.gov The synthesis of thiazole-linked triazoles and pyrazoles has been demonstrated through the cyclization of related thiazole carbothioamides with phenacyl bromides, showcasing the utility of the thiazole core in building fused heterocycles. acs.org

Precursor for Advanced Organic Architectures

Beyond fused systems, this compound derivatives are valuable precursors for a range of advanced organic architectures. The term "advanced organic architectures" refers to complex molecules with well-defined three-dimensional structures and tailored functional properties. The utility of this compound as a building block is highlighted by its appearance as a registered impurity in the synthesis of Avatrombopag, a thrombopoietin receptor agonist. sigmaaldrich.com This indicates its role as a key intermediate in the construction of this complex, non-peptidic drug molecule. The synthesis of such intricate molecules often relies on the sequential and controlled reaction of multifunctional building blocks, a role for which this compound is well-suited. The ability to selectively functionalize the different positions of the thiazole ring allows for the precise assembly of complex molecular structures with desired stereochemistry and pharmacophoric features.

Mechanistic Probes and Target-Oriented Research in Chemical Biology

In the field of chemical biology, small molecules are indispensable tools for probing biological processes and for the development of new therapeutic agents. Derivatives of this compound have emerged as valuable scaffolds in this area, enabling the design of enzyme modulators, molecular probes, and ligands for studying protein-ligand interactions.

Development of Enzyme Modulators

The 2-aminothiazole scaffold is a common feature in a number of enzyme inhibitors. By modifying the this compound core, researchers can develop potent and selective modulators for a variety of enzymes implicated in disease.

Fructose-1,6-bisphosphatase (FBPase): Thiazole derivatives have been identified as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis and a target for type 2 diabetes. nih.gov The core structure can be synthesized through the condensation of α-bromo-ketones with thioureas, and subsequent modifications can enhance inhibitory activity. nih.gov

PI3K-C2α: While specific inhibitors based on this compound are not explicitly detailed in the provided search results, the broader class of 5-phenylthiazol-2-amine (B1207395) derivatives has been explored as inhibitors of the PI3K/AKT pathway. nanobioletters.com This suggests the potential for developing derivatives of this compound that target specific isoforms of PI3K, such as PI3K-C2α.

Carbonic Anhydrase: Bromophenols and sulfonamide derivatives containing heterocyclic rings have shown inhibitory activity against carbonic anhydrase isozymes. nih.gov The investigation of sugar sulfamates and sulfamides as carbonic anhydrase inhibitors has provided insights into the structure-activity relationships for this class of enzymes. nih.gov The incorporation of a this compound moiety into sulfonamide-based inhibitors could lead to novel and potent carbonic anhydrase modulators.

Monoacylglycerol Lipase (B570770) (MAGL): Highly functionalized 5-bromo-2-amino-1,3-thiazoles have been prepared and shown to inhibit monoacylglycerol lipase (MAGL) in the micromolar range. nih.gov MAGL is an important enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various neurological disorders.

Design of Ligands for Protein-Ligand Interaction Studies

Understanding the interactions between a ligand and its protein target is crucial for rational drug design. Derivatives of this compound can be used to synthesize molecular probes and ligands to study these interactions. Spectroscopic techniques, in conjunction with molecular docking studies, can elucidate the binding modes of these ligands. For example, the interaction between 5-Bromo-4-thio-2'-deoxyuridine and human serum albumin has been investigated using fluorescence spectroscopy and molecular docking, revealing that hydrophobic interactions are the main driving force for binding. nih.gov Similar studies with derivatives of this compound could provide valuable information about their binding to specific protein targets. The X-ray crystal structure of topiramate, a sulfamate-containing drug, in complex with carbonic anhydrase II has revealed a network of hydrogen bonds that anchor the inhibitor to the active site, providing a detailed picture of the protein-ligand interactions. nih.gov

Structure-Activity Relationship (SAR) Insights through Derivatization

The systematic modification of a lead compound and the evaluation of the resulting biological activity is a cornerstone of medicinal chemistry, known as structure-activity relationship (SAR) studies. The this compound scaffold is an excellent starting point for SAR studies due to the ease with which its derivatives can be synthesized. By systematically varying the substituents at the different positions of the thiazole ring, researchers can probe the chemical space around a biological target and identify the key structural features required for optimal activity. For instance, QSAR (Quantitative Structure-Activity Relationship) studies on 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives as antithrombotic agents have shown that electronic parameters are the most significant factors for activity. bldpharm.com Similar SAR studies on derivatives of this compound could provide crucial insights for the design of more potent and selective therapeutic agents targeting a range of diseases.

Contributions to Advanced Materials Science

The unique structural and electronic properties of this compound have positioned it as a valuable molecular scaffold in the field of advanced materials science. The presence of electron-withdrawing halogen atoms (bromine and chlorine), a reactive amino group, and an electron-rich thiazole ring system provides a versatile platform for the synthesis of novel functional materials. These derivatives are increasingly being explored for their potential in optoelectronics, as specialized colorants, and in the construction of complex macromolecular systems.

Building Blocks for Optoelectronic Devices (e.g., Organic Light-Emitting Diodes)

The development of materials for organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs), relies on molecules with carefully tuned electronic properties, high thermal stability, and good film-forming capabilities. Derivatives of this compound are emerging as promising candidates for these applications. The core thiazole ring is an electron-rich heterocycle that can facilitate charge transport, a fundamental requirement for semiconductor materials.

The strategic placement of bromine and chlorine atoms on the thiazole ring significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modification is crucial for designing materials with specific energy gaps, enabling the emission of light in different colors. For instance, fusing thiazole rings to create larger, rigid, and planar structures like thiazolo[5,4-d]thiazole (B1587360) results in electron-deficient systems with high oxidative stability, which are highly desirable for n-type semiconductors in organic electronic devices. rsc.org

Research into related heterocyclic systems demonstrates the potential. For example, a 1,2,4-triazole (B32235) based system has been designed to emit true blue light with excellent electroluminescence performance, a key challenge in OLED technology. nih.gov The functionalization of the 2-amino group on the this compound scaffold allows for the attachment of various aromatic or extended π-conjugated systems. This synthetic flexibility enables the creation of a diverse library of materials where properties like charge carrier mobility, emission wavelength, and quantum efficiency can be systematically optimized for use in the emissive or charge-transport layers of OLEDs. acs.org

| Derivative Type | Potential Role in OLEDs | Key Structural Features | Influenced Properties |

| Aryl-substituted aminothiazoles | Emissive Layer, Hole Transport Layer | Extended π-conjugation via the amino group | Emission Color, Quantum Efficiency, Charge Mobility |

| Fused thiazole systems (e.g., Thiazolothiazole) | Electron Transport Layer (n-type semiconductor) | Rigid, planar, electron-deficient core | Electron Affinity, Oxidative Stability, Intermolecular π-π overlap |

| Metal-complexed thiazoles | Phosphorescent Emitters | Coordination with heavy metals (e.g., Iridium, Platinum) | High Quantum Yields, Intersystem Crossing |

Precursors for Specialized Dyes and Pigments

The 2-aminothiazole moiety is a well-established precursor in the synthesis of heterocyclic azo dyes. nih.govnih.gov this compound serves as a valuable starting block for creating specialized dyes and pigments with unique shades and enhanced performance properties. The primary amino group at the C2 position can be readily converted into a diazonium salt through a process called diazotization. This highly reactive intermediate can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols, anilines, or naphthols, to form intensely colored azo compounds. nih.gov

The presence of the bromo and chloro substituents on the thiazole ring plays a critical role in the final properties of the dye. These electron-withdrawing groups can:

Induce a Bathochromic Shift: This "deepening" of the color results in shades that are often difficult to achieve with simpler aromatic amines. The halogen atoms influence the intramolecular charge transfer (ICT) characteristics of the dye molecule, leading to absorption at longer wavelengths.

Enhance Lightfastness: The halogens can improve the stability of the dye molecule, making it more resistant to degradation upon exposure to UV light.

Improve Other Fastness Properties: Properties such as wash fastness and sublimation fastness, which are crucial for textile applications, can be positively influenced by the increased molecular weight and polarity imparted by the halogens.

The versatility of this scaffold allows for the synthesis of a wide array of colors. By carefully selecting the coupling component, a spectrum of hues from yellow and orange to red, magenta, and even blue can be generated. nih.gov This makes derivatives of this compound attractive for applications in high-performance textiles, automotive coatings, and specialty inks where color vibrancy and durability are paramount.

| Reactant Type | Resulting Dye Class | Potential Color Range | Key Reaction |

| Diazotized this compound + Naphthol derivatives | Azo Dyes | Reds, Violets, Blues | Azo Coupling |

| Diazotized this compound + Aniline derivatives | Azo Dyes | Yellows, Oranges, Reds | Azo Coupling |

| Diazotized this compound + Pyrazolone derivatives | Azo Dyes | Bright Yellows, Oranges | Azo Coupling |

Role in Polymer and Supramolecular Chemistry

The field of polymer and supramolecular chemistry focuses on the design and synthesis of large, complex, and highly organized molecular architectures. This compound derivatives are excellent building blocks for these systems due to their defined geometry and multiple sites for intermolecular interactions.

In Polymer Chemistry: The 2-amino group provides a reactive handle for incorporating the thiazole unit into polymer chains. This can be achieved through polycondensation or polyaddition reactions. For example, the amine can be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would benefit from the inherent properties of the thiazole ring, such as thermal stability and charge-transport capabilities. Integrating these halogenated thiazole units into conjugated polymers is a strategy for developing new semiconducting materials for applications like flexible electronics and organic photovoltaics. acs.org The rigid structure of the thiazole ring can enhance the planarity of the polymer backbone, facilitating efficient π-π stacking and improving charge mobility. rsc.org

In Supramolecular Chemistry: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and halogen bonding, to construct well-defined assemblies. The this compound scaffold is rich in features that promote these interactions:

The amino group is an excellent hydrogen bond donor.

The thiazole nitrogen atom is a hydrogen bond acceptor.

The chlorine and bromine atoms can act as halogen bond donors, forming specific and directional interactions with electron-donating atoms.

These interactions allow derivatives to self-assemble into complex, ordered structures like liquid crystals, gels, or crystalline co-crystals. nih.gov Research on related systems, such as thiazolothiazole-based viologens, has shown the formation of donor-acceptor (D-A) supramolecular assemblies that exhibit photochromism—a reversible color change upon exposure to light. rsc.org This behavior is driven by electron transfer within the organized structure. The ability to form robust, multi-point interactions makes this compound derivatives highly valuable for engineering "smart" materials whose properties can be controlled by external stimuli.

Spectroscopic Characterization and Computational Insights into 5 Bromo 4 Chlorothiazol 2 Amine Chemistry

Elucidating Molecular Structure and Dynamics via Advanced Spectroscopy

Advanced spectroscopic techniques are indispensable for the definitive identification and structural elucidation of synthetic compounds. For 5-Bromo-4-chlorothiazol-2-amine, with the molecular formula C₃H₂BrClN₂S and a molecular weight of 213.48, a combination of methods including NMR, mass spectrometry, vibrational spectroscopy, and X-ray crystallography would be employed to confirm its structure and purity. While patent literature confirms the synthesis of this compound as a chemical intermediate, detailed public data from these analyses are not extensively available. google.com The following sections describe the principles of these techniques and the specific insights they would provide for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Heteronuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: A proton NMR spectrum of this compound would be expected to show a single, broad signal corresponding to the two protons of the primary amine (-NH₂) group. The chemical shift of this signal would be influenced by the solvent and concentration. The absence of other signals would confirm the substitution pattern on the thiazole (B1198619) ring.

¹³C NMR: The carbon NMR spectrum would provide crucial information about the carbon backbone. Three distinct signals would be anticipated, corresponding to the three carbon atoms in the thiazole ring. The chemical shifts would be characteristic of their electronic environments: one carbon atom bonded to the amino group (C2), and two sp² hybridized carbons at positions C4 and C5, which are further influenced by the attached chlorine and bromine atoms, respectively. Standard chemical shift reference peaks for solvents like deuterated dimethyl sulfoxide (B87167) (δ = 39.51 ppm) are typically used for calibration. google.com

Heteronuclear NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, although in this simple structure, their primary role would be to confirm the assignments made from the ¹H and ¹³C spectra.

Table 1: Expected NMR Data for this compound This table is illustrative of the data that would be obtained. Specific experimental values are not available in the cited literature.

| Nucleus | Expected Signals | Typical Information Yielded | Observed Data |

|---|---|---|---|

| ¹H | 1 | Broad singlet for -NH₂ protons | Data not available in cited sources |

| ¹³C | 3 | Signals for C2, C4, and C5 of the thiazole ring | Data not available in cited sources |

High-Resolution Mass Spectrometry (HRMS) and LC-MS Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of this compound. This precise measurement allows for the calculation of the elemental formula (C₃H₂BrClN₂S) with high confidence. The isotopic pattern of the molecular ion peak would be particularly informative, showing a characteristic distribution due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) and two chlorine isotopes (³⁵Cl and ³⁷Cl).

LC-MS Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a sample and to monitor the progress of a reaction, such as the synthesis of this compound. google.com It would confirm the presence of the target compound and identify any impurities or byproducts.

Table 2: Expected Mass Spectrometry Data for this compound This table is illustrative of the data that would be obtained. Specific experimental values are not available in the cited literature.

| Technique | Measurement | Expected Information | Observed Data |

|---|---|---|---|

| HRMS | Exact Mass | Confirms elemental formula of C₃H₂BrClN₂S | Data not available in cited sources |

| LC-MS | m/z Ratio | Confirms molecular weight and assesses purity | Data not available in cited sources |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are used to identify the functional groups present in a compound. For this compound, the spectra would be expected to show characteristic absorption or scattering bands for the N-H bonds of the amine, the C=N and C=C bonds within the thiazole ring, and the C-Cl and C-Br bonds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. This analysis would offer a complete picture of the molecule's solid-state conformation.

Theoretical and Computational Chemistry Approaches

In conjunction with experimental data, computational chemistry provides profound insights into molecular properties and reactivity that can be difficult to measure directly.

Density Functional Theory (DFT) for Electronic Properties and Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure and calculate geometric parameters like bond lengths and angles.

Analyze Electronic Properties: Calculate the distribution of electron density and map the molecular electrostatic potential (MEP). The MEP would identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of reactivity.

Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Simulate Spectra: DFT can be used to predict vibrational frequencies (FTIR, Raman) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments.

Spectroscopic and Computational Insights into this compound Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed spectroscopic characterization and computational analysis of the specific chemical compound this compound are not publicly available. This scarcity of information prevents a detailed discussion on its molecular modeling, biological interactions, and predictive design through quantitative structure-activity relationship (QSAR) modeling as requested.

While the broader class of 2-aminothiazoles has been the subject of extensive research, particularly in drug discovery for their diverse biological activities, specific data for the di-halogenated derivative, this compound, remains unpublished in the accessible scientific domain.

The Challenge of Undocumented Compounds

The field of chemistry is vast, and countless compounds are synthesized for various research and development purposes. However, not all compounds are fully characterized and documented in publicly accessible literature. This can occur for several reasons:

The compound may be an intermediate in a larger synthetic pathway and not the final product of interest.

It might be part of proprietary research that has not been disclosed.

The research may be ongoing and not yet published.

The compound may not have exhibited significant biological activity or properties to warrant detailed follow-up studies and publication.

General Insights from Related Thiazole Derivatives

Although specific data is lacking for this compound, general principles from related, well-documented thiazole derivatives can offer a glimpse into the potential methodologies that would be used for its analysis.

Molecular Modeling and Docking Studies

For analogous 2-aminothiazole (B372263) derivatives, molecular docking studies are frequently employed to predict and analyze their interaction with biological targets, such as enzymes or receptors. These computational simulations help to:

Identify potential binding sites on a protein.

Predict the binding affinity and orientation of the compound within the active site.

Understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the compound-protein complex.

For instance, studies on other halogenated thiazoles often reveal the importance of the halogen atoms in forming specific interactions, known as halogen bonds, which can significantly influence binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like 2-aminothiazoles, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives.

A typical QSAR study on thiazole derivatives would involve:

Data Collection: Compiling a dataset of thiazole compounds with their experimentally determined biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., electronic, steric, and hydrophobic properties).

Model Development: Using statistical methods to build a regression model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

Such models can guide the design of more potent and selective compounds by identifying the key structural features that are either beneficial or detrimental to the desired biological activity.

Emerging Research Directions and Future Prospects for 5 Bromo 4 Chlorothiazol 2 Amine Chemistry

Innovations in Synthetic Methodologies and Catalysis

The synthesis of 5-Bromo-4-chlorothiazol-2-amine and its derivatives is a key area of research, with a focus on improving efficiency, selectivity, and sustainability. Traditional methods for the synthesis of 2-aminothiazoles often involve the Hantzsch thiazole (B1198619) synthesis, which can sometimes be limited by harsh reaction conditions and the generation of byproducts.

Recent innovations are centered on the development of novel catalytic systems to overcome these limitations. While specific research on catalytic systems for this compound is still emerging, trends in the synthesis of related halothiazoles point towards the use of transition metal catalysts and organocatalysts. These catalysts can offer milder reaction conditions and greater control over the regioselectivity of the halogenation and amination steps. For instance, the use of copper catalysts has shown promise in the synthesis of other substituted thiazoles. jocpr.com

Furthermore, the principles of green chemistry are being increasingly applied to the synthesis of such compounds. This includes the exploration of biocatalysis, where enzymes are used to catalyze specific steps in the synthetic sequence. Biocatalysis can lead to higher selectivity and reduced environmental impact. nih.gov The use of ultrasound-assisted synthesis is another green approach that has been shown to accelerate reaction times and improve yields in the synthesis of thiazole derivatives. nih.gov

Development of Advanced Functional Materials

The thiazole ring is a well-known structural motif in a variety of functional organic materials due to its electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions. While the direct application of this compound in advanced functional materials is not yet extensively documented, its structure suggests significant potential.

The presence of the bromine and chlorine atoms offers handles for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules and polymers. These derivatives could find applications in:

Organic Electronics: Thiazole-containing polymers have been investigated for their use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the halogen atoms in this compound could be utilized to tune the electronic properties of resulting materials for such applications.

Sensors: The amino group and the nitrogen and sulfur atoms in the thiazole ring can act as binding sites for metal ions and other analytes. This suggests that materials incorporating this scaffold could be developed as chemical sensors.

Conducting Polymers: Polyanilines and other conducting polymers can be modified with thiazole derivatives to enhance their properties. The reactivity of the amino group and the halogen atoms in this compound makes it a candidate for incorporation into such polymer backbones.

Targeted Applications in Interdisciplinary Scientific Fields

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. nih.gov This is due to its ability to mimic biological structures and interact with various enzymes and receptors. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of novel bioactive molecules.

Emerging research points to several potential interdisciplinary applications:

Medicinal Chemistry: The 2-aminothiazole core is associated with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net The bromine and chlorine substituents on the thiazole ring can influence the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic properties. Researchers are likely to explore the use of this compound in the development of new kinase inhibitors, which are a cornerstone of modern cancer therapy. researchgate.net

Agricultural Science: Thiazole derivatives have also found applications as pesticides and herbicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.

Cell Biology: Small molecules containing the thiazole moiety have been used to modulate cellular processes, such as stem cell differentiation. nih.gov The ability to systematically modify the structure of this compound could lead to the discovery of new probes for studying complex biological pathways.

Sustainable and Scalable Production Pathways

For this compound to be utilized in large-scale applications, the development of sustainable and scalable production pathways is crucial. This involves optimizing reaction conditions to minimize waste, energy consumption, and the use of hazardous reagents.

Key strategies for achieving this include:

Process Intensification: This approach focuses on developing smaller, more efficient, and safer manufacturing processes. cetjournal.it The use of continuous flow reactors, for example, can offer better control over reaction parameters, leading to higher yields and purity, while minimizing the risks associated with handling reactive intermediates. cetjournal.itbme.hu The principles of process intensification can be applied to the synthesis of this compound to move from batch to continuous manufacturing. wur.nl

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. nih.gov This can be achieved by carefully selecting reagents and reaction types to minimize the formation of byproducts.

Solvent Selection: The use of greener solvents, such as water or bio-based solvents, is a key consideration for sustainable chemical production. Research into the synthesis of thiazoles in environmentally benign solvent systems is an active area of investigation.

The development of a scalable synthesis for a related compound, 4-bromo-1,2-dimethyl-1H-imidazole, highlights the industry's need for reliable and cost-effective access to such building blocks. thieme.de Similar efforts will be essential for the widespread adoption of this compound.

常见问题

Basic Research Questions

Q. What are reliable synthetic routes for 5-Bromo-4-chlorothiazol-2-amine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like brominated thiazole derivatives. For example, Suzuki coupling with halogenated aryl groups can introduce substituents at specific positions . Purity optimization involves recrystallization from ethanol or methanol and characterization via HPLC (>95% purity). Ensure inert atmospheres to prevent decomposition during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C) to confirm the thiazole ring structure and substituent positions.

- FT-IR to identify amine (-NH₂) and C-Br/Cl stretches.

- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, as demonstrated in Acta Crystallographica studies .

- Mass spectrometry (ESI-MS) for molecular weight validation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under nitrogen at 0–6°C to prevent moisture absorption and thermal degradation. Avoid exposure to light, as brominated heterocycles are prone to photolytic decomposition .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound derivatives?

- Methodological Answer : Employ factorial design experiments to optimize parameters:

- Temperature : 80–100°C for cyclization efficiency.

- Catalyst : Pd(PPh₃)₄ for Suzuki couplings (0.5–1 mol%).

- Solvent : Use DMF or THF for polar intermediates. Statistical analysis of variance (ANOVA) helps identify critical factors .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or antimicrobial targets).

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity.

- QSAR models : Corrogate substituent effects with bioactivity data from analogs, as seen in benzothiadiazole studies .

Q. How can contradictory data on the antimicrobial activity of this compound be resolved?

- Methodological Answer :

- Comparative assays : Re-test under standardized conditions (e.g., CLSI guidelines) using Gram-positive (S. aureus) and Gram-negative (E. coli) models.

- Structural analogs : Synthesize derivatives with varied halogenation (e.g., fluoro vs. bromo) to isolate electronic effects.

- Biofilm assays : Assess if activity discrepancies arise from biofilm vs. planktonic cell targets .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Use Boc for amine protection during alkylation.

- Regioselective catalysts : Employ CuI for Sonogashira couplings to minimize bromine displacement.

- In situ monitoring : Utilize LC-MS to detect intermediates and adjust reaction kinetics .

Data Analysis & Experimental Design

Q. How to design experiments to study the adsorption behavior of this compound on catalytic surfaces?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure adsorption kinetics on Au or TiO₂ surfaces.

- XPS analysis : Track changes in Br 3d and Cl 2p binding energies post-adsorption.

- Control variables : Test under varying pH (3–9) and ionic strengths to mimic environmental conditions .

Q. What statistical approaches validate reproducibility in biological assays involving this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。